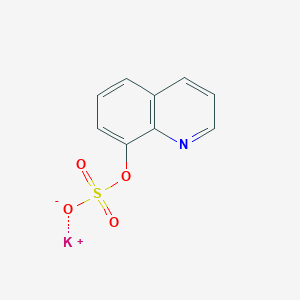

Potassium quinolin-8-yl sulphate

説明

Potassium quinolin-8-yl sulphate is a chemical compound derived from 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including analytical chemistry, medicine, and industry, due to its ability to bind with metals and its biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of potassium hydroxyquinoline sulfate typically involves the reaction of 8-hydroxyquinoline with potassium sulfate. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol, and then adding potassium sulfate to the solution. The mixture is then heated to promote the reaction and the formation of potassium hydroxyquinoline sulfate .

Industrial Production Methods: In industrial settings, the production of potassium hydroxyquinoline sulfate may involve more advanced techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and purification steps such as recrystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: Potassium quinolin-8-yl sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, although this is less common.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of potassium quinolin-8-yl sulphate in cancer treatment. For instance, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated for their effects on cancer cell viability. One compound, identified as 9a , demonstrated significant cytotoxicity against several cancer cell lines, including A549 lung cancer cells, while exhibiting selectivity for cancerous cells over normal cells . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

1.2 Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to chelate metal ions may help restore metal balance in the brain, potentially mitigating symptoms associated with these diseases . The chelation mechanism is significant because metal ion imbalance is linked to the progression of neurodegenerative disorders.

1.3 Antimicrobial Properties

This compound has demonstrated antimicrobial and antifungal activities. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth, making it a candidate for developing new antimicrobial agents . Its mechanism involves disrupting metal-dependent enzymatic processes in pathogens, which is a promising avenue for combating antibiotic resistance.

Analytical Chemistry Applications

2.1 Chelating Agent

In analytical chemistry, this compound serves as an effective chelating agent. It forms stable complexes with metal ions, which can be quantitatively analyzed. This property is utilized in various assays to determine the concentration of metal ions in biological and environmental samples.

Table 1: Chelation Properties of this compound

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu²⁺ | 6.5 | Environmental analysis |

| Fe³⁺ | 7.0 | Biological assays |

| Zn²⁺ | 5.5 | Nutritional studies |

Industrial Applications

3.1 Dyes and Pigments

This compound is used in the production of dyes and pigments due to its ability to form vibrant colors when complexed with metal ions. This application is particularly relevant in textile and cosmetic industries where color stability and vibrancy are crucial.

3.2 Pesticides

The compound also finds utility in agricultural applications as a component in pesticide formulations. Its ability to chelate essential nutrients can enhance the efficacy of these products by improving nutrient availability to plants while also targeting pests that rely on metal ions for survival.

Case Studies

Case Study 1: Anticancer Research

In a recent study focused on the anticancer properties of this compound derivatives, researchers synthesized multiple compounds and tested their effects on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in melanoma and breast cancer cells while sparing normal cells, suggesting a pathway for developing selective anticancer therapies .

Case Study 2: Neurodegenerative Disease Models

Another study explored the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was administered to subjects exhibiting symptoms of cognitive decline, resulting in improved memory retention and reduced oxidative stress markers compared to control groups .

作用機序

The mechanism of action of potassium hydroxyquinoline sulfate involves its ability to chelate metal ions. By binding to metal ions, the compound can interfere with various biological processes that depend on these metals. For example, it can inhibit the activity of metal-dependent enzymes, disrupt metal ion transport, and affect cellular processes that require metal ions .

類似化合物との比較

8-Hydroxyquinoline: The parent compound of potassium hydroxyquinoline sulfate, known for its chelating properties and biological activity.

8-Hydroxyquinoline Sulfate: Another derivative with similar properties but different solubility and stability characteristics.

Quinoline Derivatives: A broad class of compounds with varying biological activities and applications

Uniqueness: Potassium quinolin-8-yl sulphate is unique due to its specific combination of chelating properties and biological activity. Its ability to form stable complexes with metal ions makes it particularly useful in applications where metal ion binding is crucial. Additionally, its sulfate group enhances its solubility and stability compared to other quinoline derivatives .

生物活性

Potassium quinolin-8-yl sulphate, also known as potassium hydroxyquinoline sulfate, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of hydroxyquinoline, a compound known for its ability to chelate metal ions. This property is pivotal in its biological activity, influencing various cellular processes.

The primary mechanism of action involves the chelation of metal ions, which affects several biological processes:

- Inhibition of Metal-Dependent Enzymes : By binding to metal ions, this compound can inhibit enzymes that require these metals for their activity. This includes interference with DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication and transcription .

- Disruption of Metal Ion Transport : The compound's interaction with metal ions can disrupt their transport across cellular membranes, impacting cellular metabolism and signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | High Inhibition | |

| Escherichia coli | Low to Moderate |

These properties make it a candidate for further exploration in clinical settings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For example, a study identified a quinoline derivative that acted as a potent modulator of pyruvate kinase muscle isoform 2 (PKM2), crucial for cancer cell metabolism. This compound reduced intracellular pyruvate levels and exhibited selective cytotoxicity towards cancer cells over normal cells:

| Cell Line | IC50 (µg/mL) | Selectivity Ratio | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 5.0 | 10:1 | |

| MDA-MB-231 (Breast Cancer) | 4.5 | 9:1 | |

| U87-MG (Glioblastoma) | 6.0 | 8:1 |

The findings suggest a promising avenue for developing new cancer therapies based on this compound's structure.

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that certain derivatives can inhibit viral growth effectively, particularly against strains like H5N1:

These results highlight the potential for developing antiviral agents from this compound class.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains in vitro. The results demonstrated significant inhibition zones compared to control groups, supporting its use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Selectivity

In another study focusing on cancer cell lines, researchers observed that compounds derived from this compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

特性

IUPAC Name |

potassium;quinolin-8-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.K/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBSXHMYTSZXQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)[O-])N=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932576 | |

| Record name | Potassium quinolin-8-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14534-95-3 | |

| Record name | 8-Quinolinol potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium quinolin-8-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium quinolin-8-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HYDROXYQUINOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX32KTZ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。